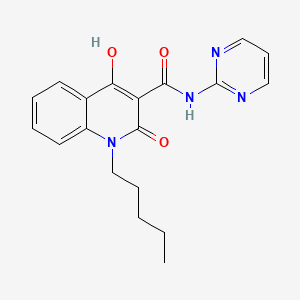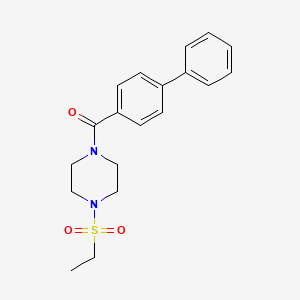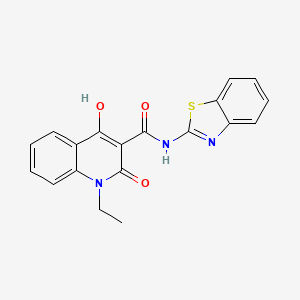![molecular formula C17H14N4O4S B10812173 1-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)urea](/img/structure/B10812173.png)
1-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)urea is a complex organic compound characterized by its unique structure incorporating a benzodioxole ring, a thiadiazole moiety, and a methoxyphenyl group. This compound is of significant interest in various scientific fields due to its potential biological activities and versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)urea typically involves multiple steps:
Formation of the Thiadiazole Ring: : A common starting point is the cyclization of hydrazine derivatives with appropriate isothiocyanates under controlled temperatures and solvents.
Introduction of the Benzodioxole Group: : This step often involves the reaction of benzodioxole derivatives with the pre-formed thiadiazole intermediate under specific conditions like refluxing in a suitable solvent.
Coupling with Methoxyphenyl Urea: : The final step includes the reaction of the thiadiazole intermediate with 4-methoxyphenyl isocyanate to form the desired compound.
Industrial Production Methods
For industrial production, optimization of the synthesis process for yield and purity is crucial. Common methods involve:
Optimization of Reaction Conditions: : Controlling temperature, solvent type, and reaction time.
Purification Techniques: : Utilizing methods like recrystallization, chromatography, or distillation to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of chemical reactions:
Oxidation and Reduction: : The thiadiazole and benzodioxole rings can undergo oxidation to form various oxidative states.
Substitution Reactions: : The presence of multiple functional groups allows for nucleophilic and electrophilic substitution reactions.
Hydrolysis: : Under acidic or basic conditions, certain bonds within the compound may undergo hydrolysis.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.
Catalysts: : Transition metal catalysts for facilitating various transformations.
Major Products
The products formed from these reactions depend heavily on the conditions:
Oxidation: : Can lead to the formation of sulfoxides or sulfones.
Reduction: : May result in the formation of amines or other reduced derivatives.
Substitution: : Diverse substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
This compound's unique structure lends itself to various applications:
Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: : Explored as a candidate for drug development due to its bioactivity.
Industry: : Potential use in creating advanced materials, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)urea exerts its effects is complex:
Molecular Targets: : Often interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: : Can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
When compared to other compounds with similar structures, such as those with different substituents on the thiadiazole or benzodioxole rings, this compound stands out for its specific biological activities and chemical reactivity.
Similar Compounds: : Include 1,3,4-thiadiazole derivatives with various functional groups, benzodioxole-containing compounds, and substituted phenylureas.
Overall, the compound 1-[(2Z)-5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methoxyphenyl)urea represents a fascinating subject for continued research and application across multiple scientific disciplines.
Eigenschaften
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4S/c1-23-12-5-3-11(4-6-12)18-16(22)19-17-21-20-15(26-17)10-2-7-13-14(8-10)25-9-24-13/h2-8H,9H2,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDYGVNBMPGSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B10812095.png)
![4-[5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B10812100.png)
![3-(1,1-dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(2-methylpropyl)-1H-quinolin-2-one](/img/structure/B10812102.png)
![{(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B10812118.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone](/img/structure/B10812133.png)


![5-(4-bromophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10812153.png)

![Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester](/img/structure/B10812159.png)
![[(5E)-5-{[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]acetic acid](/img/structure/B10812165.png)

![3-{[4-Benzylpiperazinyl]carbonyl}chromen-2-one](/img/structure/B10812181.png)
